molecular formula C15H13ClN2O B4238969 [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B4238969
M. Wt: 272.73 g/mol
InChI Key: PRTMFRUBFGRTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. This compound is synthesized through a specific method and has been the subject of extensive research to understand its mechanism of action and potential uses.

Mechanism of Action

The exact mechanism of action of [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood, but it is believed to work by disrupting the function of bacterial cell walls or inducing apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol has minimal toxicity and does not have any significant effects on normal cellular function. However, its effects on specific biochemical and physiological processes are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, its antimicrobial and anti-cancer properties make it a useful tool for studying these processes. However, its synthesis method can be time-consuming and may require specialized equipment, and further research is needed to fully understand its mechanism of action and potential uses.

Future Directions

There are numerous avenues for future research on [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol. One potential direction is to investigate its use as a therapeutic agent for bacterial infections and cancer. Additionally, its unique properties could be further explored for potential applications in materials science. Further studies on its mechanism of action and effects on specific biochemical and physiological processes could also provide valuable insights into its potential uses.

Scientific Research Applications

The potential applications of [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol are numerous and varied. In medicine, this compound has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. Additionally, it has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In materials science, [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol has been used to synthesize novel polymers with unique properties.

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTMFRUBFGRTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
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[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
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[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
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[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
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[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

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